4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of both hydroxyl and carboxylic acid functional groups in this compound makes it an interesting subject for chemical research and synthesis.
Mechanism of Action
Target of Action
Similar compounds such as 3-methylpyrazole-5-carboxylic acid have been reported to be potent and selective inhibitors of d-amino acid oxidase (dao) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of hydrogen peroxide and ammonia .
Mode of Action
It can be inferred from similar compounds that it may act as an inhibitor, preventing the normal function of its target enzyme . This inhibition could result in changes to the metabolic processes that rely on the target enzyme.
Biochemical Pathways
If it acts similarly to 3-methylpyrazole-5-carboxylic acid, it could affect pathways involving d-amino acid oxidation . The inhibition of DAO could potentially disrupt these pathways, leading to downstream effects such as the accumulation of D-amino acids and a decrease in the production of hydrogen peroxide and ammonia .
Result of Action
Based on the known action of similar compounds, it could potentially lead to an accumulation of d-amino acids in cells due to the inhibition of dao . This could have various effects depending on the specific D-amino acid and the cell type.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with hydroxylating agents. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and scale up production .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-oxo-3-methyl-1H-pyrazole-5-carboxylic acid, while reduction of the carboxylic acid group can yield 4-hydroxy-3-methyl-1H-pyrazole-5-methanol .
Scientific Research Applications
4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole-5-carboxylic acid: Lacks the hydroxyl group, which affects its reactivity and applications.
4-hydroxy-1H-pyrazole-5-carboxylic acid: Lacks the methyl group, which influences its chemical properties and biological activities.
Uniqueness
4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-2-4(8)3(5(9)10)7-6-2/h8H,1H3,(H,6,7)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNCINPCYGMSKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=C1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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